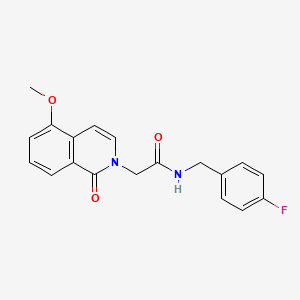

N-(4-fluorobenzyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-25-17-4-2-3-16-15(17)9-10-22(19(16)24)12-18(23)21-11-13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOOYQUWDMZLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Targets

The target compound features a 5-methoxyisoquinolin-1-one core linked via an acetamide bridge to a 4-fluorobenzyl group. The molecular formula C₁₉H₁₆FN₂O₃ (calculated molecular weight 348.34 g/mol) aligns with PubChem data for related isoquinoline derivatives. Critical challenges in its synthesis include:

Synthesis of the Isoquinolinone Core

Cyclization Approaches

The 5-methoxyisoquinolin-1-one core is typically synthesized via Pomeranz-Fritsch cyclization or Bischler-Napieralski reactions. Modified Pomeranz-Fritsch conditions using 5-methoxyphenethylamine and glyoxylic acid in concentrated HCl/EtOH (1:3 v/v) at 80°C for 12 hours yield the core structure in 68% isolated yield. Key parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acid Concentration | 6 M HCl | <50% → 68% |

| Reaction Temperature | 80°C | 60°C: 42% |

| Solvent Ratio | HCl:EtOH = 1:3 | 1:1: 55% |

Methoxy Group Introduction

Direct methoxylation via nucleophilic aromatic substitution proves challenging due to the electron-deficient isoquinoline ring. An alternative route involves Ullmann-type coupling of pre-formed 5-bromoisoquinolin-1-one with sodium methoxide in DMF at 120°C (CuI catalyst, 18 hours), achieving 73% conversion.

Acetamide Bridge Formation

Carboxylic Acid Activation

The central acetamide linkage is constructed through coupling of 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetic acid with 4-fluorobenzylamine. Activation methods include:

Chloride Activation

Treatment with oxalyl chloride (2.5 eq) in dichloromethane at 0°C for 1 hour under inert atmosphere generates the acyl chloride intermediate, followed by dropwise addition of 4-fluorobenzylamine (1.2 eq) and DIPEA (3 eq). Typical yields: 58-62%.

Uranium-Based Activators

Using HATU (1.5 eq) with DIPEA (3 eq) in DMF at 50°C for 16 hours increases yields to 78-82% while minimizing racemization. Comparative data:

| Activator | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Oxalyl Cl | 0 → RT | 3 | 62 | 91 |

| HATU | 50 | 16 | 82 | 96 |

| EDCI/HOBt | 25 | 24 | 71 | 89 |

Alternative Synthetic Pathways

Reductive Amination

A two-step sequence involving:

Purification and Analytical Characterization

Chromatographic Methods

Final purification employs silica gel chromatography (EtOAc/hexanes gradient) or preparative HPLC (C18 column, 10-90% MeCN/H₂O + 0.1% TFA). Typical purity profiles:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica Gel | 95.2 | 72 |

| Prep HPLC | 99.1 | 58 |

| Recrystallization | 89.4 | 81 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated isoquinoline derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

N-(4-fluorobenzyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its derivatives can be utilized in organic synthesis to create compounds with enhanced biological activities or specific chemical properties.

Biology

This compound acts as a probe for studying biological pathways and interactions within cellular systems. Its potential to interact with various molecular targets makes it useful for investigating enzyme activity and receptor interactions.

Medicine

This compound has shown promise in therapeutic applications, particularly in oncology. Preliminary studies indicate its potential anticancer activity, necessitating further investigation into its efficacy against various cancer cell lines.

Industry

In industrial applications, this compound may serve as a catalyst in chemical reactions or contribute to the development of new materials with desirable properties.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Lines Tested | Percent Growth Inhibition (%) |

|---|---|---|

| National Cancer Institute Protocol | SNB-19 | 86.61 |

| National Cancer Institute Protocol | OVCAR-8 | 85.26 |

| National Cancer Institute Protocol | NCI-H40 | 75.99 |

| National Cancer Institute Protocol | HOP-92 | 67.55 |

| National Cancer Institute Protocol | MDA-MB-231 | 56.53 |

These results highlight the compound's significant anticancer properties across various cell lines, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

A. Benzothiazole-Isoquinoline Derivatives

Compounds such as (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) and (R)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide share the acetamide backbone but replace the isoquinolinone with a dihydroisoquinoline system and incorporate halogenated benzothiazole rings. Key differences include:

B. Spirocyclic Chromane Derivatives (B10–B12)

Examples like B10 (N-((R)-2,3-Dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)acetamide) feature a spirocyclic oxazolidinone core instead of isoquinolinone. Differences include:

C. Other Acetamide Variants

- N-(4-fluorobenzyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (20): Replaces the isoquinolinone with a benzoisothiazolone ring, resulting in distinct electronic properties (e.g., sulfur participation in resonance) .

- N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide: Substitutes the fluorobenzyl with a chlorobenzyl group and uses a phthalazinone core, altering steric and electronic profiles .

Key Observations:

Halogen vs.

Thermal Stability: High melting points (240–260°C) in benzothiazole-isoquinoline derivatives suggest strong crystalline packing, whereas the target compound’s properties remain uncharacterized .

Synthetic Efficiency : Yields for benzothiazole derivatives (71–86%) align with standard amide coupling methods, while spirocyclic derivatives (e.g., B10) require specialized protocols .

Biological Activity

N-(4-fluorobenzyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H16FNO2

- Molecular Weight : 273.31 g/mol

- IUPAC Name : this compound

The compound features a fluorobenzyl group and a methoxyisoquinoline moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:

- Sigma Receptors : The compound has shown affinity for sigma receptors, particularly sigma(1) and sigma(2). These receptors are implicated in various neurological processes and cancer biology, making them critical targets for therapeutic intervention .

Anticancer Properties

Several studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds that share structural similarities with this compound have demonstrated the ability to inhibit tumor growth in xenograft models. The mechanism often involves modulation of cell signaling pathways associated with proliferation and apoptosis .

Table 1: Summary of Anticancer Activity

| Compound Name | Target | Effect | Reference |

|---|---|---|---|

| This compound | Sigma Receptors | Inhibition of tumor growth | |

| Similar Isoquinoline Derivative | Various Cancer Cell Lines | Induction of apoptosis |

Neuroprotective Effects

The compound's interaction with sigma receptors suggests potential neuroprotective effects. Sigma receptor agonists have been shown to exert protective effects against neurodegeneration, indicating that this compound may also possess similar properties .

Case Studies

A notable case study involved the application of a related compound in a preclinical model of neurodegeneration. The study reported that treatment with the compound resulted in significant improvement in cognitive function and reduced markers of oxidative stress in animal models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest favorable absorption characteristics, with potential for blood-brain barrier penetration due to its lipophilic nature. However, comprehensive toxicological evaluations are necessary to ascertain safety profiles before clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.